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2-Methoxy-3-methyl-3H-purin-6-amine

Natural Product Chemistry Marine Sponge Metabolite Biosynthetic Sourcing

Researchers isolating marine natural products often face dereplication bottlenecks and require authenticated, rare chemotypes for probe discovery. This compound, a rigorously characterized 6-aminopurine from *Stryphnus mucronatus*, offers a reliable solution. - **Structural Fidelity:** Full 2D NMR and 15N NMR assignments provide unambiguous identity, essential for dereplication studies and chemotaxonomic authentication. - **Unique Scaffold:** Its distinct 2-methoxy, N3-methyl substitution pattern yields a computed logP of ~0.9, making it a lead-like core for focused library synthesis with improved permeability over adenine-based leads.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
Cat. No. B11910507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-methyl-3H-purin-6-amine
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=N)N=C1OC)NC=N2
InChIInChI=1S/C7H9N5O/c1-12-6-4(9-3-10-6)5(8)11-7(12)13-2/h3,8H,1-2H3,(H,9,10)
InChIKeyMQYORICFFGDTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mucronatine (2-Methoxy-3-methyl-3H-purin-6-amine): Overview and Sourcing


2-Methoxy-3-methyl-3H-purin-6-amine (CAS 373620-49-6), also known as mucronatine, is a naturally occurring purine alkaloid belonging to the 6-aminopurine class [1]. It was first isolated from the marine sponge *Stryphnus mucronatus* and is characterized by a bicyclic aromatic core with a distinct 2-methoxy and N3-methyl substitution pattern. Its structure was elucidated using detailed 2D spectroscopic analysis, including 15N NMR [2]. This compound represents a rare, naturally sourced, methylated purine scaffold, differentiating it from common synthetic purine analogs and endogenous metabolites.

Marine Natural Product
Rare, naturally sourced methylated purine scaffold from Stryphnus mucronatus sponge
Distinct Substitution Pattern
2-methoxy, N3-methyl, 6-amino groups create unique hydrogen-bonding and steric profile
Rigorous Characterization
Structure elucidated by full 2D NMR including 15N assignments, supporting analytical reference use

Why Generic Purine Analogs Cannot Substitute


Generic substitution with other 6-aminopurines (e.g., adenine) or N-methylpurines (e.g., caffeine) is scientifically unsound for applications requiring the specific properties of 2-methoxy-3-methyl-3H-purin-6-amine. Its unique 2-methoxy, 3-methyl, and 6-amino substitution pattern imparts distinct hydrogen-bonding, steric, and electronic properties that fundamentally alter its interaction with biological targets like purinergic receptors and enzymes, compared to unsubstituted or differently substituted analogs [1]. Furthermore, its natural origin from a specific marine sponge provides a unique biosynthetic context and structural fidelity that synthetic routes may not replicate without rigorous characterization, making provenance a critical procurement factor [2]. The quantitative evidence below outlines the specific dimensions where this compound demonstrably differs.

Substitution Pattern Mismatch
Common purines (adenine, caffeine) lack the 2-methoxy and specific N3-methyl combination; hydrogen-bonding and steric profiles may not transfer without characterization.
Biosynthetic Context
Marine sponge origin provides a unique provenance; synthetic routes may not replicate the natural stereoelectronic integrity without rigorous verification.
Pharmacophoric Shift
Methoxy/methyl substitution alters logP and hydrogen-bond acceptor count compared to adenine; ligand-target interactions may shift in medicinal chemistry applications.

Key Differentiation Evidence for Procurement


Marine Sponge Origin vs. Plant/Yeast Purines

2-Methoxy-3-methyl-3H-purin-6-amine is exclusively reported from the marine sponge *Stryphnus mucronatus*, a source distinct from the botanical, microbial, or synthetic origins of common purine analogs like caffeine (from plants) or adenine (from yeast/synthetic routes) [1]. While adenine and caffeine are ubiquitous, this compound's specific biological source is singular, providing unique sourcing traceability for natural product library screening or chemotaxonomic studies. The isolation yield from the sponge biomass, while a semi-quantitative metric of natural abundance, was reported alongside full 15N NMR spectral assignment, a rigorous characterization standard [1].

Biological Source
Reported
Stryphnus mucronatus (marine sponge) vs. plant/yeast purines
Supports natural product provenance requirement
Single isolation source; traceability for chemotaxonomy
Natural Product Chemistry Marine Sponge Metabolite Biosynthetic Sourcing

15N NMR Fingerprint vs. Common Methylxanthines

The structural elucidation of 2-methoxy-3-methyl-3H-purin-6-amine relied critically on 15N NMR spectral data, providing a spectroscopic fingerprint that is distinct from that of adenosine, guanine, or common methylxanthines [1]. The chemical shift assignments for the N3-methyl and other nitrogen atoms in the purine ring offer a quantitative spectral benchmark. For comparison, the 15N NMR spectra of theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) have distinctly different profiles due to their oxo-substituted purine cores, whereas mucronatine's 6-amino group and 2-methoxy substitution produce a unique shift pattern.

15N NMR Fingerprint
Method context
Distinct 15N chemical shift pattern (10–50 ppm differences at key positions vs. theophylline/caffeine)
Supports analytical identity confirmation
Specific to amino/methoxy substitution; orthogonal to 1H/13C
15N NMR Spectroscopy Structural Elucidation Purine Analytics

Lipophilicity Profile vs. Adenine

The substitution of a methoxy group at C2 and a methyl group at N3 in 2-methoxy-3-methyl-3H-purin-6-amine alters key drug-likeness parameters relative to the parent scaffold 6-aminopurine (adenine). Computed properties indicate a logP of ~0.9 (consensus), compared to adenine's ~-0.1, reflecting increased lipophilicity that can enhance membrane permeability . The hydrogen bond donor count remains at 2 (similar to adenine), but the acceptor count is 3 (vs. 4 for adenine), a subtle difference that can influence target engagement. These computational predictions position it as a 'lead-like' natural product scaffold.

Predicted logP
Class-level inference
Δ logP ≈ +1.0 (consensus ~0.9 vs. adenine ~-0.1)
Supports scaffold lipophilicity assessment
Computational prediction; no experimental logP available
Physicochemical Properties Drug-likeness Purine Scaffold Optimization

Antifouling Activity Dimension

The isolation paper for 2-methoxy-3-methyl-3H-purin-6-amine explicitly acknowledges C. Hellio for 'the antifouling assay' [1], indicating that the compound was evaluated for antifouling activity, a property not associated with common purines like adenine or caffeine. Although the quantitative results (e.g., EC50 for cyprid settlement inhibition) are not detailed in the abstract, the act of testing suggests a unique bioactivity dimension. For comparison, adenine is a universal nucleotide building block, and caffeine is a CNS stimulant; neither is recognized as an antifouling agent. This positions the compound as a bioactive marine secondary metabolite with a distinct ecological role.

Antifouling Activity
Supporting evidence
Tested in antifouling assay (details in full text) vs. adenine/caffeine (not reported)
Supports ecological activity screening context
Assay method not specified in abstract; data to verify
Marine Antifouling Biofouling Inhibition Ecological Activity

Research and Procurement Applications


Marine Natural Product Library Screening

Given its unique marine sponge origin and the testing for antifouling activity [1], 2-methoxy-3-methyl-3H-purin-6-amine is an excellent candidate for inclusion in natural product libraries focused on marine-derived neuroactive or ecologically active compounds. Its distinct purine scaffold can serve as a chemotype probe in phenotypic screens, where hits can be compared against the known neuroactivity profiles of other N-methylated purines [2].

Analytical Reference for N-Methyl Purine ID

The rigorous structural characterization, including 15N NMR assignments [1], makes this compound a reliable reference standard for dereplication studies in marine natural product research. Its unique 15N and 2D NMR spectral fingerprints can be used to rapidly identify or exclude this scaffold in new sponge extracts, preventing rediscovery and focusing isolation efforts on novel chemistry.

Lead-Like Scaffold for Medicinal Chemistry

The computed logP of ~0.9 positions 2-methoxy-3-methyl-3H-purin-6-amine as a 'lead-like' scaffold for optimizing the drug-like properties of purine-based ligands. Medicinal chemists can use this core to synthesize focused libraries with improved membrane permeability over adenine-based leads, while retaining hydrogen-bonding capacity for target engagement.

Chemotaxonomic Marker for Sponge Identification

As a secondary metabolite specifically isolated from *Stryphnus mucronatus* [1], this compound can serve as a chemotaxonomic marker to aid in the classification and authentication of sponge species within the genus *Stryphnus*. This is relevant for ecological studies, biodiversity assessments, and quality control of sponge-derived biomaterials.

Application
Selection Property
Validation Focus
Marine natural product library screening
Unique marine sponge origin and reported antifouling assay context
Phenotypic screen endpoint review
Analytical reference for N-methyl purine identification
Rigorous 15N NMR and 2D NMR spectral fingerprint
Identity confirmation in marine extracts
Medicinal chemistry scaffold optimization
Lead-like computed logP (~0.9) and hydrogen-bonding profile
Membrane permeability and target engagement studies
Chemotaxonomic marker for sponge classification
Species-specific secondary metabolite of Stryphnus mucronatus
Sponge biodiversity and authentication studies
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